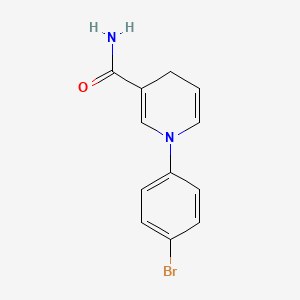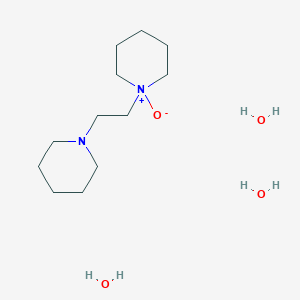
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is a chemical compound with the molecular formula C10H22N2O4 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate typically involves the oxidation of piperidine derivatives. One common method is the reaction of 1-(2-piperidin-1-ylethyl)piperidine with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The trihydrate form is obtained by crystallization from an aqueous solution.
Chemical Reactions Analysis
Types of Reactions
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original piperidine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized piperidine derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxido-1-(2-phenylethyl)piperidin-1-ium
- 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
Uniqueness
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is unique due to its specific piperidine-based structure and the presence of the oxido group. This structural feature distinguishes it from other piperidine derivatives and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
112613-41-9 |
|---|---|
Molecular Formula |
C12H30N2O4 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
1-oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate |
InChI |
InChI=1S/C12H24N2O.3H2O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13;;;/h1-12H2;3*1H2 |
InChI Key |
LSZYDSLPLBBQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC[N+]2(CCCCC2)[O-].O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

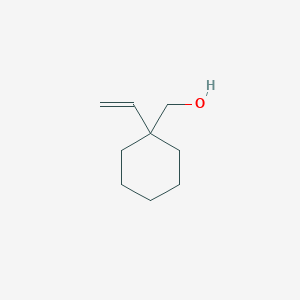
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)


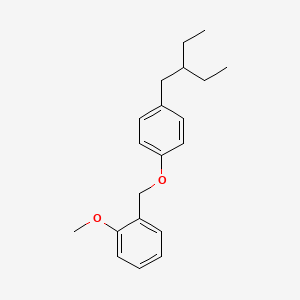
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
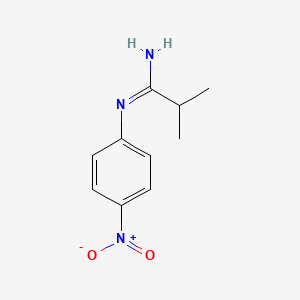
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
